molecular formula C20H26N2O4S B5878615 4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5878615
M. Wt: 390.5 g/mol
InChI Key: NTKQLIQKONZPJD-UHFFFAOYSA-N
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Description

4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a morpholine ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine ring. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-[(morpholin-4-yl)methyl]aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzenesulfinamide.

    Substitution: Formation of 4-ethoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFINAMIDE: A reduced form of the compound with similar properties.

    4-ETHOXY-N-({2-[(PIPERIDIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE: A similar compound with a piperidine ring instead of a morpholine ring.

    4-ETHOXY-N-({2-[(PYRROLIDIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE: A similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-ETHOXY-N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-2-26-19-7-9-20(10-8-19)27(23,24)21-15-17-5-3-4-6-18(17)16-22-11-13-25-14-12-22/h3-10,21H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKQLIQKONZPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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